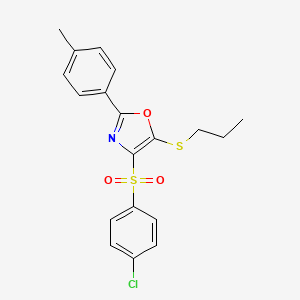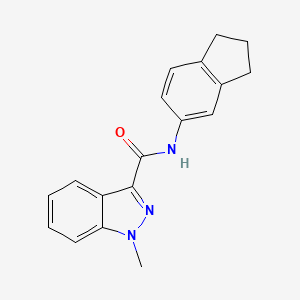
4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune system and have been investigated for the treatment of various autoimmune and inflammatory diseases.
Wirkmechanismus
4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole inhibits the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors that play a role in the pathogenesis of autoimmune and inflammatory diseases. By blocking the JAK-STAT pathway, 4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Biochemical and Physiological Effects:
4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole has been shown to have significant biochemical and physiological effects on the immune system. It can reduce the proliferation and activation of T cells, B cells, and dendritic cells, which are involved in the pathogenesis of autoimmune and inflammatory diseases. 4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole can also reduce the production of inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), IL-6, and monocyte chemoattractant protein-1 (MCP-1), and increase the production of anti-inflammatory cytokines, such as IL-10. In addition, 4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole can prevent the differentiation of Th17 cells, which are involved in the pathogenesis of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole has several advantages for lab experiments, such as its high potency and selectivity for JAK enzymes, its ability to inhibit multiple cytokines simultaneously, and its potential for use in combination therapy with other drugs. However, there are also some limitations to its use in lab experiments, such as its potential for off-target effects, its potential for inducing immunosuppression, and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the research and development of 4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole. One direction is to investigate its potential for use in combination therapy with other drugs, such as biologics or small molecule inhibitors, to enhance its therapeutic efficacy and reduce its side effects. Another direction is to investigate its potential for use in other autoimmune and inflammatory diseases, such as lupus, asthma, and type 1 diabetes. Furthermore, there is a need to investigate the long-term safety and efficacy of 4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole in clinical trials, as well as to develop new JAK inhibitors with improved pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
The synthesis of 4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole involves a multistep process that starts with the reaction of 4-chlorobenzenesulfonyl chloride with propylthiol to form 4-chlorobenzenesulfonylethylthiol. This intermediate is then reacted with p-tolylacetic acid to produce the corresponding acid chloride, which is further reacted with 2-amino-4-(4-chlorophenyl)-5-methylthiazole to form the oxazole ring. The final product is obtained after purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has been shown to effectively inhibit the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors that play a role in the pathogenesis of these diseases. 4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole has also been investigated for its potential use in organ transplantation, as it can prevent rejection by suppressing the immune response.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(4-methylphenyl)-5-propylsulfanyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S2/c1-3-12-25-19-18(26(22,23)16-10-8-15(20)9-11-16)21-17(24-19)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPRAIKZIQAFOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(N=C(O1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-dichlorophenyl)sulfanyl]-N,N-diisopropylacetamide](/img/structure/B2759982.png)


![5-Methyl-3-[(4-methylbenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2759987.png)

![4-[(2,5-dimethylphenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2759990.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine](/img/structure/B2759993.png)
![5-[1-(4-Chlorophenyl)ethenyl]-2,3-dihydro-1-benzofuran](/img/structure/B2759996.png)
![tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate](/img/structure/B2759998.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(3-chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2759999.png)
![3-chlorobicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2760000.png)

![N-(3,4-dimethoxyphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2760005.png)